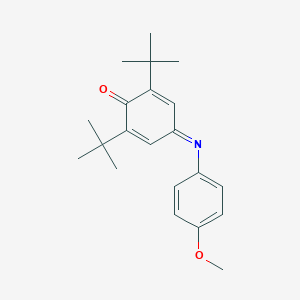

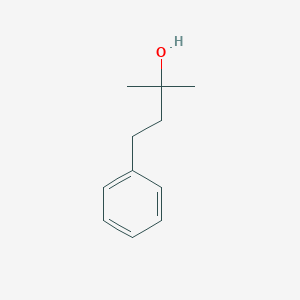

![molecular formula C10H4Br2N2S B093545 4,9-二溴萘[2,3-c][1,2,5]噻二唑 CAS No. 18557-22-7](/img/structure/B93545.png)

4,9-二溴萘[2,3-c][1,2,5]噻二唑

描述

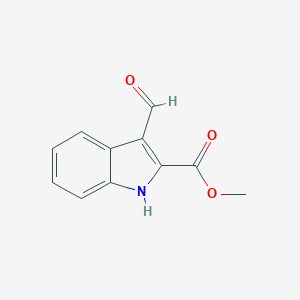

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole is a chemical compound with the molecular formula C10H4Br2N2S. It is used in the synthesis of light-emitting and conducting polymers for organic electronics . The compound is stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The synthesis of 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole involves the use of bromine and zinc (II) chloride in tetrachloromethane . Another method involves the use of pyridine and thionyl chloride . The yield of the reaction varies depending on the conditions and the method used .Molecular Structure Analysis

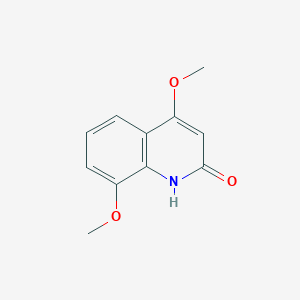

The molecular structure of 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole is characterized by the presence of bromine, nitrogen, and sulfur atoms in the naphthalene ring . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole can undergo various chemical reactions, including aromatic nucleophilic substitution . The compound can also react with oxygen and nitrogen nucleophiles .Physical And Chemical Properties Analysis

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole has a molecular weight of 344.03 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 230 . The compound is solid at room temperature .科学研究应用

C10H4Br2N2SC_{10}H_{4}Br_{2}N_{2}SC10H4Br2N2S

, has been used in various fields . Here are some of the unique applications:Chemical Synthesis

“4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” is often used as a building block in chemical synthesis . It’s a versatile compound that can be used to create a wide range of other chemicals, making it a valuable tool for chemists.

Biological Evaluation

This compound has been used in the synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives . These derivatives have shown potent antimicrobial activity against organisms like E. coli, B. mycoides, and C. albicans .

Antimicrobial Agents

As mentioned above, derivatives of “4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” have been used as potent antimicrobial agents . This makes it a valuable compound in the development of new drugs and treatments.

Anti-inflammatory Agents

Some derivatives of this compound have shown significant anti-inflammatory effects . This opens up potential applications in the treatment of inflammatory diseases.

Research Use

“4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole” is often used in research settings . Its unique properties make it a valuable tool for scientists studying a wide range of topics.

安全和危害

作用机制

Target of Action

It’s known that this compound is a type of light-emitting molecule . Therefore, it’s likely that its targets are related to light absorption and emission processes in certain applications.

Mode of Action

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole operates through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is a p-gp substrate . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Due to the absence of a strong donor group in the molecular structure, intermolecular dipole–dipole interaction and concentration quenching are effectively suppressed . The emission color was found to be adjustable depending on the aryl substituents at the 4,9-position of the NTD chromophore .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . It’s also recommended to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

4,9-dibromobenzo[f][2,1,3]benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQHVQKGZSPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NSN=C3C(=C2C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618391 | |

| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |

CAS RN |

18557-22-7 | |

| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

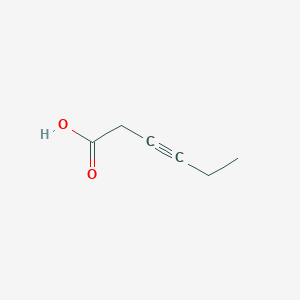

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)